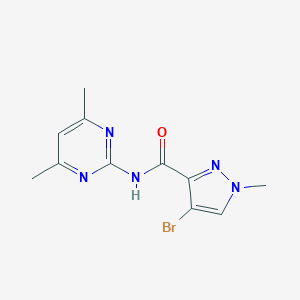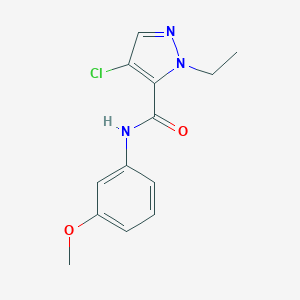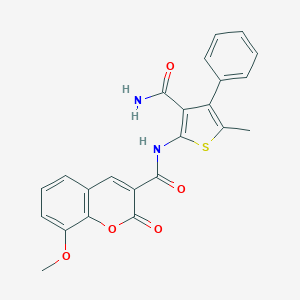![molecular formula C19H17ClN4O2 B214046 N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214046.png)
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide, commonly known as "ACPA," is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily expressed in the central nervous system.
Mécanisme D'action
ACPA is a selective agonist of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor by ACPA leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of neuronal activity and the regulation of various physiological processes, such as pain perception, appetite, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACPA are primarily mediated by its interaction with the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor. ACPA has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. ACPA has also been shown to have anti-inflammatory effects and to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
ACPA has several advantages for laboratory experiments, including its high selectivity for the N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, ACPA also has several limitations, including its potential for off-target effects, its limited solubility in organic solvents, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on ACPA, including the development of more selective N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide receptor agonists, the investigation of the potential therapeutic applications of ACPA in various disease states, and the exploration of the underlying mechanisms of ACPA's effects on neuronal activity and immune function. Additionally, further studies are needed to determine the optimal dosing and administration of ACPA for therapeutic use.
Méthodes De Synthèse
The synthesis of ACPA involves several steps, including the reaction between 3-aminophenol and acetic anhydride to form N-acetyl-3-aminophenol, which is then reacted with 4-chloromethyl-1H-pyrazole-1-carboxylic acid to form N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide. The reaction is typically carried out in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and requires several purification steps to obtain a pure product.
Applications De Recherche Scientifique
ACPA has been extensively studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, ACPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In oncology, ACPA has been shown to inhibit the growth of cancer cells and to induce apoptosis in vitro and in vivo. In immunology, ACPA has been shown to modulate the immune response and to have anti-inflammatory effects.
Propriétés
Nom du produit |
N-[3-(acetylamino)phenyl]-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide |
|---|---|
Formule moléculaire |
C19H17ClN4O2 |
Poids moléculaire |
368.8 g/mol |
Nom IUPAC |
N-(3-acetamidophenyl)-3-[(4-chloropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13(25)22-17-6-3-7-18(9-17)23-19(26)15-5-2-4-14(8-15)11-24-12-16(20)10-21-24/h2-10,12H,11H2,1H3,(H,22,25)(H,23,26) |
Clé InChI |
HJSVLEHIXHEQNK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-1-ethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213967.png)
![N-(3-chlorophenyl)-2-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B213968.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B213970.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide](/img/structure/B213971.png)
![3-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B213972.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B213973.png)
![4-[5-({2-Nitro-4-methylphenoxy}methyl)-2-furoyl]thiomorpholine](/img/structure/B213974.png)


![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B213980.png)
![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-{[(5-Formyl-2-furyl)methyl]sulfanyl}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B213985.png)